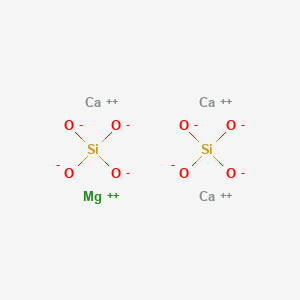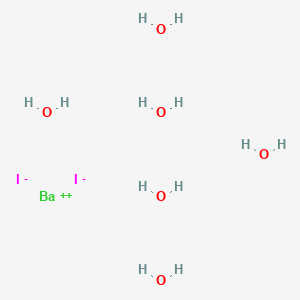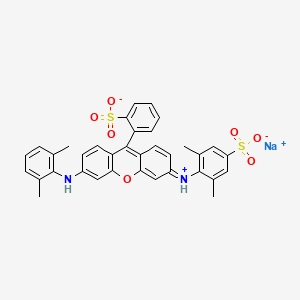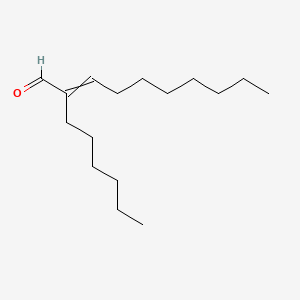
2-Hexyldec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyldec-2-enal is an organic compound with the molecular formula C₁₆H₃₀O. It is a type of enal, which is characterized by the presence of both an alkene (double bond) and an aldehyde group in its structure. This compound is known for its applications in various fields, including organic synthesis and potential pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldec-2-enal can be achieved through several methods. One common approach involves the catalytic isomerization of alkenes using metal-catalyzed hydrogen atom transfer. For instance, cobalt (II)-based hydrogen atom transfer catalysts under hydrogen gas can promote the isomerization of methylenic enal substrates to yield this compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of catalytic isomerization and other organic synthesis techniques are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Hexyldec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bond and the aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Hexyldecanoic acid.
Reduction: 2-Hexyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexyldec-2-enal has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Flavoring Agents: The compound is explored for its potential use in flavoring agents due to its unique chemical properties.
Pharmaceutical Development:
Mechanism of Action
The mechanism of action of 2-Hexyldec-2-enal involves its reactivity as an enal. The aldehyde group can undergo nucleophilic addition reactions, while the double bond can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Decenal: Similar structure but lacks the hexyl group.
2-Hexenal: Similar structure but shorter carbon chain.
2-Octenal: Similar structure but different carbon chain length.
Uniqueness
2-Hexyldec-2-enal is unique due to its specific carbon chain length and the presence of both an alkene and an aldehyde group. This combination of features makes it versatile for various chemical reactions and applications.
Properties
CAS No. |
13893-39-5 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(E)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |
InChI Key |
RSBRHLFCWKXUSQ-JQIJEIRASA-N |
SMILES |
CCCCCCCC=C(CCCCCC)C=O |
Isomeric SMILES |
CCCCCCC/C=C(\CCCCCC)/C=O |
Canonical SMILES |
CCCCCCCC=C(CCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


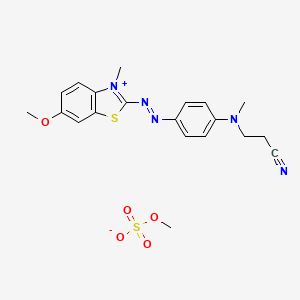
![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)
![[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate](/img/structure/B577055.png)
![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)
![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)
![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)

![6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B577065.png)
